molecular formula C23H20N4O2S B12132763 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

Cat. No.: B12132763
M. Wt: 416.5 g/mol
InChI Key: NEBIQVOEYGBSGH-UHFFFAOYSA-N
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Description

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide is a complex organic compound that features a furan ring, a triazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitro or halogenated phenylacetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the furan ring can interact with hydrophobic pockets in proteins . The phenylacetamide moiety can enhance binding affinity through π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide lies in its combination of a furan ring, a triazole ring, and a phenylacetamide moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H20N4O2S/c1-2-14-27-22(20-13-8-15-29-20)25-26-23(27)30-16-21(28)24-19-12-7-6-11-18(19)17-9-4-3-5-10-17/h2-13,15H,1,14,16H2,(H,24,28)

InChI Key

NEBIQVOEYGBSGH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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